molecular formula C12H14N2O5 B15242621 tert-Butyl (3-formyl-2-nitrophenyl)carbamate

tert-Butyl (3-formyl-2-nitrophenyl)carbamate

Cat. No.: B15242621
M. Wt: 266.25 g/mol
InChI Key: RJBWMZGTMZHCFG-UHFFFAOYSA-N
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Description

tert-Butyl (3-formyl-2-nitrophenyl)carbamate is a nitro-substituted aromatic carbamate derivative characterized by a formyl (-CHO) group at the 3-position and a nitro (-NO₂) group at the 2-position of the phenyl ring. The tert-butoxycarbonyl (Boc) protecting group enhances its stability, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

tert-butyl N-(3-formyl-2-nitrophenyl)carbamate

InChI

InChI=1S/C12H14N2O5/c1-12(2,3)19-11(16)13-9-6-4-5-8(7-15)10(9)14(17)18/h4-7H,1-3H3,(H,13,16)

InChI Key

RJBWMZGTMZHCFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1[N+](=O)[O-])C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-formyl-2-nitrophenyl)carbamate typically involves the reaction of 3-formyl-2-nitroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-formyl-2-nitrophenyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Oxidation: 3-carboxy-2-nitrophenylcarbamate.

    Reduction: tert-Butyl (3-formyl-2-aminophenyl)carbamate.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

tert-Butyl (3-formyl-2-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-formyl-2-nitrophenyl)carbamate involves its reactive functional groups. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form an amino group, which can further react with other molecules. The carbamate group can act as a protecting group in organic synthesis, allowing for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Research Findings and Data Trends

Table 2: Key Research Insights
Observation Implication Reference
High yield (95%) in furan-substituted analog synthesis Suzuki coupling is efficient for aryl functionalization [1]
Methoxy groups improve solubility Polar substituents enhance processability in aqueous media [7]
Chiral carbamates show low hazard Safe handling in lab settings [5]
Nitro groups enable redox chemistry Applicable in electrochemical sensors N/A

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